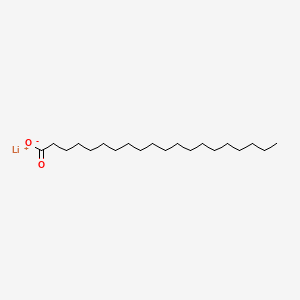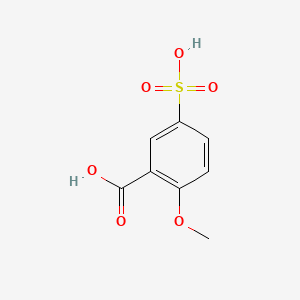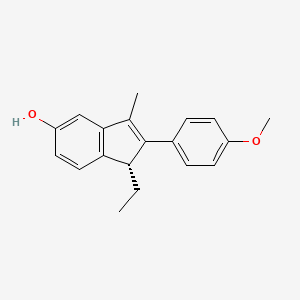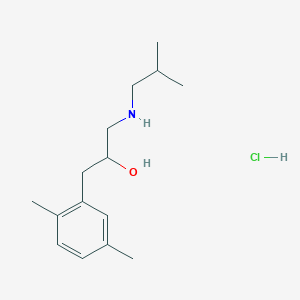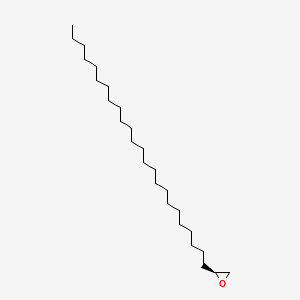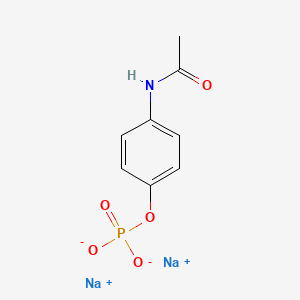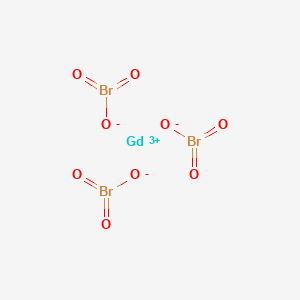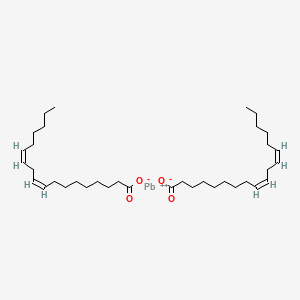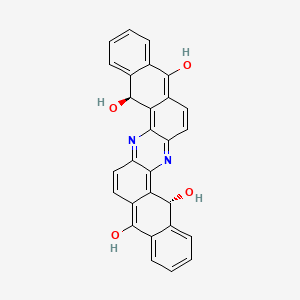
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシは、分子式C₁₄H₈O₄の有機化合物です。この化合物はアントラキノンの誘導体であり、アントラキノンコアの特定の位置にヒドロキシル基が存在することを特徴としています。
2. 製法
合成経路と反応条件
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシの合成は、通常、前駆体化合物の酸化脱水素化を伴います。 一般的な方法の1つは、1,4-ジオキサン中の酸化銀(I)を用いて、特定のアントラセン誘導体を目的のジヒドロキシアントラキノンに変換する方法です 。反応条件は、ヒドロキシル基の形成を促進するために、制御された温度と酸化剤の存在を必要とすることがよくあります。
工業的生産方法
この化合物の工業的生産には、同様の酸化プロセスがより大規模に用いられる場合があります。連続フロー反応器の使用と最適化された反応条件により、収率と純度が向上します。 合成プロセスのスケーラビリティは、工業用途において重要であり、高品質な材料の安定的な生産を保証します .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- typically involves the oxidative dehydrogenation of precursor compounds. One common method includes the use of silver (I) oxide in 1,4-dioxane to convert specific anthracene derivatives into the desired dihydroxyanthraquinone . The reaction conditions often require controlled temperatures and the presence of oxidizing agents to facilitate the formation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material .
化学反応の分析
反応の種類
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、さらに酸化されて追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応により、キノン構造をヒドロキノン誘導体に変換することができます。
置換: 求電子置換反応により、アントラキノンコアの特定の位置に新しい置換基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 酸化銀(I)、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 置換反応を促進する酸性触媒または塩基性触媒。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により高次キノンが生成され、還元によりヒドロキノン誘導体が生成される可能性があります .
4. 科学研究への応用
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な有機分子や染料の合成における前駆体として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特にがん治療における治療薬の開発における役割について調査されています。
科学的研究の応用
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシの作用機序は、酵素やDNAなどの分子標的との相互作用を伴います。ヒドロキシル基は反応性において重要な役割を果たし、水素結合を形成して生体高分子と相互作用することができます。 これらの相互作用により、酵素活性の阻害やDNA損傷の誘導につながることがあり、生物学的効果に寄与します .
6. 類似の化合物との比較
類似の化合物
1,2-ジヒドロキシアントラキノン (アリザリン): 染料としての用途で知られています。
1,4-ジヒドロキシアントラキノン (キナザリン): 染料や顔料の生産に使用されます。
1,8-ジヒドロキシアントラキノン (ダンロン): 緩下作用について研究されています。
独自性
9,18-アントラジノン-5,6,14,15-テトラヒドロ-5,14-ジヒドロキシは、特定のヒドロキシル化パターンにより、独自の化学的および生物学的特性を有しています。
類似化合物との比較
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of dyes and pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its laxative properties.
Uniqueness
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
73545-20-7 |
|---|---|
分子式 |
C28H18N2O4 |
分子量 |
446.5 g/mol |
IUPAC名 |
(5S,20R)-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3,6,8,10,12,14,16,18,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol |
InChI |
InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,27-28,31-34H/t27-,28+ |
InChIキー |
VGLPOZUMOIZVRX-HNRBIFIRSA-N |
異性体SMILES |
C1=CC=C2C(=C1)[C@H](C3=C4C(=NC5=C6[C@H](C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=C4C(=NC5=C6C(C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


